Catechol sulfate-d4 (sodium)

Description

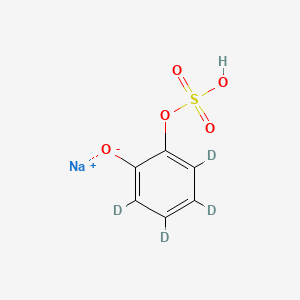

Catechol sulfate-d4 (sodium) (CAS: 1824411-87-1) is a deuterated sodium salt of catechol sulfate, with the molecular formula C6HD4O5S·Na and a molecular weight of 216.18 g/mol . The "d4" designation indicates the substitution of four hydrogen atoms with deuterium, making it a stable isotope-labeled compound. This structural modification is critical for its primary application as an internal standard in analytical techniques such as mass spectrometry, where isotopic labeling enables precise quantification and tracking in biological or environmental matrices .

The compound exists as a white to off-white solid, soluble in aqueous solutions due to its ionic sodium sulfate group. Its sulfate conjugation enhances water solubility compared to free catechol, which is advantageous in experimental settings requiring controlled delivery or reduced volatility .

Properties

Molecular Formula |

C6H5NaO5S |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

sodium;2,3,4,5-tetradeuterio-6-sulfooxyphenolate |

InChI |

InChI=1S/C6H6O5S.Na/c7-5-3-1-2-4-6(5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1/i1D,2D,3D,4D; |

InChI Key |

XWUAVKZDVBQNMO-FOMJDCLLSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[O-])OS(=O)(=O)O)[2H])[2H].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)[O-])OS(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Exchange in Deuterated Solvents

Catechol undergoes proton-deuterium exchange in deuterium oxide (D₂O) or deuterated methanol (CD₃OD) under reflux. The reaction is accelerated by aprotic co-solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), which enhance solubility while minimizing back-exchange. For example:

- Procedure : Catechol (10 g) is dissolved in D₂O (200 mL) with THF (50 mL) and heated at 80°C for 24–48 hours. The mixture is concentrated in vacuo, and the residue is purified via silica chromatography (ethyl acetate/heptane, 80:20).

- Deuterium Enrichment : ≥95% at C3, C4, C5, and C6 positions, confirmed by ¹H NMR (disappearance of aromatic protons) and mass spectrometry ([M]⁺ = 116.08 for C₆D₄H₂O₂).

Base-Mediated Exchange Using Carbonate Salts

A two-step process employs potassium carbonate (K₂CO₃) in D₂O to deprotonate catechol’s hydroxyl groups, followed by quenching with deuterated acids. This method achieves >99% isotopic purity:

- Optimized Conditions : Catechol (5 mmol), K₂CO₃ (15 mmol), and D₂O (50 mL) are stirred at 25°C for 72 hours. The product is acidified with DCl (35% in D₂O) and extracted with deuterated chloroform (CDCl₃).

Sulfation of Catechol-d4: Chemical and Enzymatic Approaches

Chemical Sulfation with Sulfur Trioxide Complexes

Catechol-d4 is sulfated using pyridine·SO₃ complexes in anhydrous conditions to prevent hydrolysis:

- Protocol : Catechol-d4 (2 mmol) is dissolved in dry pyridine (20 mL), and pyridine·SO₃ (2.2 mmol) is added at 0°C. The reaction is stirred for 6 hours, quenched with ice-cold NaOH (1 M), and lyophilized to yield the sodium salt.

- Yield : 68–72%, with mono-sulfation confirmed by HPLC-MS (retention time = 4.2 min; [M–Na]⁻ = 193.19).

Enzymatic Sulfation Using Aryl Sulfotransferase B (ASTB)

Aryl sulfotransferase B (ASTB) enables regioselective sulfation at the C4 position under mild conditions:

- Biocatalytic Setup : Catechol-d4 (5 mM), 3'-phosphoadenosine-5'-phosphosulfate (PAPS, 8 mM), and ASTB (2 mg/mL) are incubated in Tris-HCl buffer (pH 7.5) at 37°C for 12 hours.

- Efficiency : Turnover number (kₐₜ) = 4.7 s⁻¹; sulfate transfer efficiency = 94% for ASTB variant OM2 (Q191Y/Y218W/L225V).

Sodium Salt Formation and Purification

The sulfated product is neutralized with sodium hydroxide and purified via recrystallization:

- Neutralization : Crude catechol-d4 sulfate (1 mmol) is dissolved in H₂O (10 mL), and NaOH (1.05 eq) is added dropwise at 0°C. The solution is lyophilized to obtain the sodium salt.

- Recrystallization : The salt is dissolved in hot ethanol (95%), filtered, and cooled to −20°C to yield white crystals (purity >99% by ¹H NMR).

Analytical Validation

Spectroscopic Characterization

Purity Assessment via HPLC

- Column : C18 (5 µm, 150 × 4.6 mm)

- Mobile Phase : 10 mM ammonium acetate (pH 5.0)/acetonitrile (95:5)

- Detection : UV at 280 nm; retention time = 4.2 min.

Comparative Analysis of Methods

| Parameter | Chemical Sulfation | Enzymatic Sulfation |

|---|---|---|

| Yield | 68–72% | 85–90% |

| Regioselectivity | Mixed (C3/C4) | C4-specific |

| Reaction Time | 6 hours | 12 hours |

| Cost | Low ($0.5/g) | High ($12/g) |

| Scalability | >100 g | <10 g |

Chemical Reactions Analysis

Catechol sulfate-d4 (sodium) undergoes several types of chemical reactions, including:

Oxidation: Catechol sulfate-d4 can be oxidized to form o-benzoquinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert catechol sulfate-d4 back to its parent catechol form. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: Substitution reactions involve replacing one functional group with another.

Scientific Research Applications

Catechol sulfate-d4 (sodium) has a wide range of applications in scientific research:

Chemistry: It is used as a tracer to study reaction mechanisms and pathways.

Biology: The compound helps in understanding metabolic processes and enzyme activities.

Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Catechol sulfate-d4 is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of catechol sulfate-d4 (sodium) involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction kinetics and mechanisms. The compound can form stable complexes with metal ions, which can catalyze redox reactions. These interactions can lead to the formation of reactive intermediates, such as semiquinone radicals and o-benzoquinones, which can further react with biomolecules .

Comparison with Similar Compounds

Structural and Functional Group Differences

Catechol Sulfate Sodium (Non-deuterated)

- Structure : Shares the same core structure as the deuterated form but lacks isotopic substitution.

- Applications: Used in studies of sulfated phenolic metabolites, particularly in urinary siderophore analysis (e.g., NGAL-siderocalin systems) .

- Key Difference : The absence of deuterium limits its utility as an internal standard in isotope dilution assays .

Free Catechol (1,2-Dihydroxybenzene)

- Structure : Contains two hydroxyl groups directly attached to the benzene ring.

- Applications : Used in antioxidant assays (e.g., DPPH/ABTS radical scavenging) and as a precursor in polymer crosslinking .

- Key Difference : The sulfate group in catechol sulfate-d4 sodium stabilizes the molecule, reducing redox activity and enhancing metabolic persistence compared to free catechol .

4-Methylcatechol (4MC)

- Structure : Features a methyl group at the 4-position of the benzene ring.

- Reactivity : Retains hydroxyl groups, enabling participation in crosslinking reactions with amines (e.g., Michael addition, Schiff base formation) .

- Key Difference: The sulfate group in catechol sulfate-d4 sodium blocks phenolic hydroxyls, preventing similar crosslinking behavior .

Solubility and Stability

- Catechol thioethers/thiones : Lower solubility than sulfated derivatives; thione moieties enhance ABTS radical scavenging (IC50 ~10–20 μM) compared to thioethers (IC50 ~50–100 μM) .

Antioxidant Activity

- Catechol sulfate-d4 sodium: Limited direct antioxidant activity due to blocked hydroxyl groups. Sulfation typically reduces radical scavenging efficacy, as seen in dicaffeoylquinic acid derivatives where free catechol groups are essential for activity .

- Free catechol derivatives : Exhibit strong radical scavenging (e.g., IC50 of 3-methoxycatechol: ~15 μM in DPPH assays) .

Enzymatic Susceptibility

Q & A

Q. How can researchers mitigate confounding factors in environmental fate studies of deuterated catechol derivatives?

- Methodological Answer : Design mesocosm experiments to isolate variables (e.g., microbial activity vs. photodegradation). Use stable isotope probing (SIP) to track deuterium in degradation products. For field studies, employ passive samplers with isotope-specific detection to minimize matrix interference .

Tables for Key Data Comparison

Q. Table 1. Optimization of Catechol Sulfate-d4 Synthesis via CCD

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Precursor Concentration | 2 g/L | 10 g/L | 6 g/L |

| Temperature | 20°C | 60°C | 40°C |

| Catalyst Loading | 2% | 10% | 6% |

| Source: Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.